molecular formula C13H9N7O3S B12162912 N-[3-(1H-tetrazol-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide

N-[3-(1H-tetrazol-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B12162912
M. Wt: 343.32 g/mol
InChI Key: LKAITDRMRQSYBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-tetrazol-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide: is a complex organic compound that features a tetrazole ring, a benzoxadiazole moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the [3+2] cycloaddition reaction between an azide and a nitrile. The benzoxadiazole moiety can be synthesized through the condensation of o-phenylenediamine with nitrous acid, followed by sulfonation to introduce the sulfonamide group. The final step involves coupling the tetrazole and benzoxadiazole intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry approaches to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: N-[3-(1H-tetrazol-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-[3-(1H-tetrazol-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development and biochemical studies .

Medicine: The compound’s potential medicinal applications include its use as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with specific enzymes and receptors makes it a promising candidate for therapeutic development .

Industry: In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of N-[3-(1H-tetrazol-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes. The benzoxadiazole moiety can participate in π-π stacking interactions with aromatic residues in proteins. The sulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

  • N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
  • 3-fluoro-N-(3-(1H-tetrazol-5-yl)phenyl)benzamide
  • Oteseconazole
  • Quilseconazole

Uniqueness: N-[3-(1H-tetrazol-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide stands out due to its combination of a tetrazole ring, benzoxadiazole moiety, and sulfonamide group. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C13H9N7O3S

Molecular Weight

343.32 g/mol

IUPAC Name

N-[3-(tetrazol-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C13H9N7O3S/c21-24(22,12-6-2-5-11-13(12)16-23-15-11)17-9-3-1-4-10(7-9)20-8-14-18-19-20/h1-8,17H

InChI Key

LKAITDRMRQSYBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)NS(=O)(=O)C3=CC=CC4=NON=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.